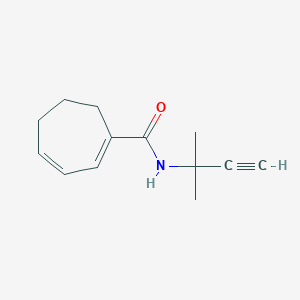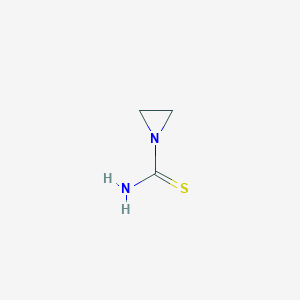
Aziridine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine-1-carbothioamide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring attached to a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridine-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of aziridine with thiocarbamoyl chloride under basic conditions. Another method includes the cyclization of N-(2-chloroethyl)thiourea in the presence of a base. These reactions typically require mild to moderate temperatures and can be carried out in solvents such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or other reduced derivatives.
Substitution Reactions: this compound can participate in substitution reactions where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substituted amines, ethers, thioethers
- Sulfoxides, sulfones
- Various substituted derivatives depending on the reaction conditions
Aplicaciones Científicas De Investigación
Aziridine-1-carbothioamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridine-1-carbothioamide involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various biologically active products. The compound can interact with thiol groups in proteins, potentially inhibiting enzyme activity and disrupting cellular processes .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid derivatives: Known for their biological activity and use in medicinal chemistry.
Aziridine alkaloids: Naturally occurring compounds with significant pharmacological properties.
Uniqueness: Aziridine-1-carbothioamide is unique due to its combination of the aziridine ring and carbothioamide group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
62724-29-2 |
|---|---|
Fórmula molecular |
C3H6N2S |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
aziridine-1-carbothioamide |
InChI |
InChI=1S/C3H6N2S/c4-3(6)5-1-2-5/h1-2H2,(H2,4,6) |
Clave InChI |
UDIUIXIBBPOQKL-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
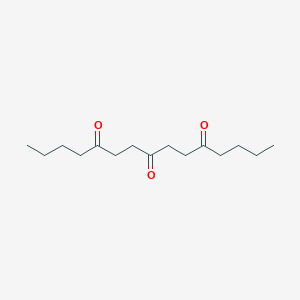
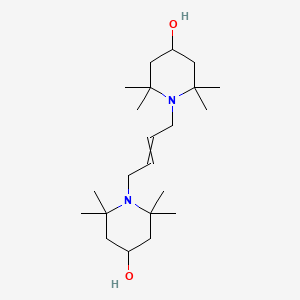
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
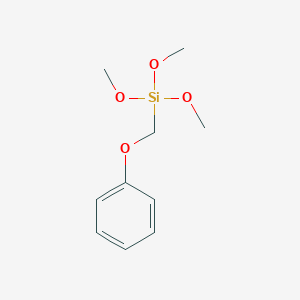




![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
